Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane
Description
Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane is a chemical compound with a complex structure that includes benzyl, ethenyl, methyl, and prop-2-yn-1-yloxy groups attached to a silicon atom
Properties
CAS No. |
61157-26-4 |
|---|---|
Molecular Formula |
C13H16OSi |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
benzyl-ethenyl-methyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C13H16OSi/c1-4-11-14-15(3,5-2)12-13-9-7-6-8-10-13/h1,5-10H,2,11-12H2,3H3 |
InChI Key |
GAEMNSAIVXUBCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CC1=CC=CC=C1)(C=C)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of benzyl chloride, ethenyl magnesium bromide, methyl lithium, and prop-2-yn-1-ol with a silicon-containing reagent under controlled conditions. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl and prop-2-yn-1-yloxy groups to their respective saturated forms.
Substitution: The benzyl and ethenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silanols or siloxanes, while reduction can produce saturated silanes. Substitution reactions can lead to the formation of various substituted silanes.
Scientific Research Applications
Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in biological systems or material science applications.
Comparison with Similar Compounds
Similar Compounds
N-benzylprop-2-yn-1-amine: A compound with a similar propargyl group but different overall structure.
Pargyline: A monoamine oxidase inhibitor with a propargyl group, used in the treatment of neurodegenerative diseases.
Rasagiline: Another monoamine oxidase inhibitor with a propargyl group, used for Parkinson’s disease treatment.
Uniqueness
Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane is unique due to its combination of benzyl, ethenyl, methyl, and prop-2-yn-1-yloxy groups attached to a silicon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, materials science, and pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
